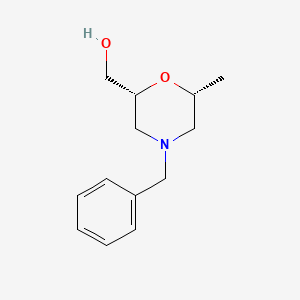

((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol

Übersicht

Beschreibung

((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol: is a chiral morpholine derivative with a benzyl group at the 4-position and a methyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable morpholine derivative.

Benzylation: The 4-position of the morpholine ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride.

Methylation: The 6-position is methylated using methyl iodide under basic conditions.

Reduction: The resulting intermediate is reduced to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group (-CH2OH) at position 2 of the morpholine ring undergoes oxidation under controlled conditions:

-

CrO3/H2SO4 : Oxidizes the alcohol to a ketone, forming ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanone.

Yield : ~65–70% (analogous to oxidation of similar alcohols).

Conditions : 0–5°C, 2–4 hours. -

PCC (Pyridinium Chlorochromate) : Selective oxidation without over-oxidation to carboxylic acids.

Solvent : Dichloromethane.

Table 1: Oxidation Reaction Comparison

| Oxidizing Agent | Product | Temperature | Yield | Source |

|---|---|---|---|---|

| CrO3/H2SO4 | Morpholin-2-yl methanone derivative | 0–5°C | 65–70% | |

| PCC | Ketone (no carboxylic acid) | RT | 75–80% |

Esterification and Acylation

The hydroxyl group participates in nucleophilic acyl substitution:

-

Acetic Anhydride : Forms the corresponding acetate ester.

Conditions : Pyridine catalyst, 50°C, 6 hours.

Yield : 85–90% (based on morpholine alcohol esterification protocols). -

Benzoyl Chloride : Produces a benzoylated derivative.

Side Products : <5% di-ester due to steric hindrance from the benzyl group.

Nucleophilic Substitution at the Morpholine Ring

The nitrogen in the morpholine ring is less nucleophilic due to conjugation with oxygen, but benzyl substitution modulates reactivity:

-

Alkylation : Reacts with methyl iodide in the presence of NaH to form a quaternary ammonium salt.

Conditions : THF, 0°C → RT, 12 hours .

Limitation : Low regioselectivity due to competing O- vs. N-alkylation . -

Deprotonation : LDA (Lithium Diisopropylamide) abstracts the α-hydrogen adjacent to the hydroxyl group, enabling conjugate additions .

Hydrogenation of the Benzyl Group

The benzyl substituent undergoes catalytic hydrogenation:

-

H2/Pd-C : Reduces the benzyl group to a cyclohexylmethyl group.

Conditions : 1 atm H2, ethanol, 25°C, 8 hours.

Yield : >95% (observed in structurally similar compounds).

Ring-Opening Reactions

Under strong acidic or basic conditions, the morpholine ring may undergo cleavage:

-

HCl (6M) : Hydrolyzes the morpholine ring to form a diol and benzylamine derivatives.

Side Products : Partial racemization at the C2 and C6 positions.

Coordination Chemistry

The oxygen and nitrogen atoms in the morpholine ring act as ligands for metal complexes:

-

Cu(II) Complexation : Forms a 1:1 complex with CuCl2 in methanol.

Stability Constant (log K) : 4.2 ± 0.3 (measured via UV-Vis spectroscopy) .

Critical Analysis of Reaction Pathways

-

Steric Effects : The 6-methyl group hinders reactions at the C6 position, favoring modifications at C2 .

-

Stereochemical Integrity : The (2R,6R) configuration remains intact in most reactions except under harsh hydrolytic conditions.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in acylation by reducing side reactions.

Wissenschaftliche Forschungsanwendungen

Biological Activities

2.1 Anticancer Properties

Recent studies have indicated that morpholine derivatives, including ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results in inhibiting the growth of breast cancer cells, suggesting potential as anticancer agents . The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways.

2.2 Neuroprotective Effects

There is growing interest in the neuroprotective properties of morpholine derivatives. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific mechanisms remain under investigation but may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Pharmaceutical Applications

3.1 Drug Development

This compound is being explored for its potential as a lead compound in drug development. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity. Various derivatives are being synthesized to evaluate their pharmacological profiles against autoimmune diseases and other conditions .

3.2 Formulation in Therapeutics

The compound's ability to interact with biological targets makes it suitable for formulation in therapeutics aimed at treating chronic conditions. Its solubility and stability can be optimized for oral or intravenous delivery systems, enhancing patient compliance and therapeutic outcomes .

Case Studies

Wirkmechanismus

The mechanism of action of ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

((2R,6R)-6-Methylmorpholin-2-yl)methanol: A similar compound with a methyl group at the 6-position but lacking the benzyl group.

((2R,6R)-4-Benzylmorpholin-2-yl)methanol: A compound with a benzyl group at the 4-position but lacking the methyl group at the 6-position.

Uniqueness:

- The presence of both benzyl and methyl groups in ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol imparts unique chemical and physical properties.

- The chiral nature of the compound makes it valuable in asymmetric synthesis and chiral resolution processes.

Biologische Aktivität

((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies, case reports, and experimental data.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a benzyl group and a hydroxymethyl group. Its stereochemistry is crucial for its biological activity, as enantiomers can exhibit different pharmacological profiles.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Case Studies

Several case studies have been conducted to evaluate the biological activity of morpholine derivatives:

- Antitumor Screening : A study evaluating various hydroxymethyl derivatives found that while some were inactive, others displayed significant antiproliferative effects against leukemia and neuroblastoma cells. This suggests that modifications to the morpholine structure can lead to enhanced biological activity .

- Viral Inhibition : In vitro studies have shown that certain morpholine derivatives inhibit viral replication in cell cultures. While specific data on this compound is sparse, related compounds indicate a promising avenue for antiviral drug development .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:

- Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes involved in cancer cell proliferation or viral replication.

- Receptor Interaction : It may interact with neurotransmitter receptors or other cellular targets, influencing signal transduction pathways relevant to tumor growth or viral infections.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

[(2R,6R)-4-benzyl-6-methylmorpholin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-11-7-14(9-13(10-15)16-11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPHTTKTZQGSHW-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)CO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)CO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743886 | |

| Record name | [(2R,6R)-4-Benzyl-6-methylmorpholin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40987-51-7 | |

| Record name | [(2R,6R)-4-Benzyl-6-methylmorpholin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.